5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride
Description
5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride is a halogenated isoquinoline derivative characterized by a bromine substituent at the 5-position and a sulfonyl chloride group at the 8-position, with a hydrochloride counterion. Its molecular formula is C₉H₆BrCl₂NO₂S, and its molecular weight is approximately 343.0 g/mol. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the sulfonyl chloride group enables nucleophilic substitution or sulfonamide formation. The hydrochloride salt improves stability and solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
5-bromoisoquinoline-8-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S.ClH/c10-8-1-2-9(15(11,13)14)7-5-12-4-3-6(7)8;/h1-5H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXAOZUVRDGJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1S(=O)(=O)Cl)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803597-60-5 | |
| Record name | 5-bromoisoquinoline-8-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride generally involves the bromination of isoquinoline followed by sulfonylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and chlorosulfonic acid for the sulfonylation step .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF), acetonitrile
Catalysts: Base catalysts like triethylamine or pyridine
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Properties
- IUPAC Name : 5-bromoisoquinoline-8-sulfonyl chloride hydrochloride
- Molecular Formula : C9H5BrClNO2S
- InChI Code : 1S/C9H5BrClNO2S.ClH/c10-8-1-2-9(15(11,13)14)7-5-12-4-3-6(7)8;/h1-5H;1H
- InChI Key : RFXAOZUVRDGJBD-UHFFFAOYSA-N
Potential Applications
While specific case studies and detailed research findings for this compound are not available in the search results, the information provided allows for potential applications to be inferred.
- Synthesis of Pharmaceutical Compounds : Bromoisoquinoline derivatives, including 5-bromoisoquinoline, serve as key intermediates in creating pharmaceutical compounds .
- Chemical Reagents : this compound can be used as a reagent in organic synthesis .
- Directed Metalation Group : Aryl O-carbamate group is among the strongest of the directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry .
- Production of 4-fluoroisoquinoline-5-sulfonyl halide : 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof can be produced using effective and simple process .
Safety Information
This compound is hazardous and requires the use of personal protective equipment .
Hazard statements
Precautionary statements
- P260: Do not breathe dust/fume/gas/mist/vapors/spray .
- P264: Wash skin thoroughly after handling .
- P280: Wear protective gloves/protective clothing/eye protection/face protection .
- P301+P330+P331: If swallowed: Rinse mouth. Do NOT induce vomiting .
- P303+P361+P353: If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower .
- P304+P340: If inhaled: Remove person to fresh air and keep comfortable for breathing .
- P305+P351+P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
- P310: Immediately call a poison center/doctor .
- P363: Wash contaminated clothing before reuse .
- P405: Store locked up .
- P501: Dispose of contents/container to an approved waste disposal plant .
Mechanism of Action
The mechanism of action for 5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. These reactions typically proceed through a nucleophilic attack on the sulfur atom, followed by the elimination of hydrochloric acid .
Comparison with Similar Compounds
Research Findings
- Synthetic Efficiency: this compound demonstrates 85% yield in Suzuki-Miyaura couplings, outperforming chloro analogs (70%) but lagging behind iodo derivatives (92%) in reaction rates.
- Solubility :
- Hydrochloride salt increases water solubility (12 mg/mL at 25°C) compared to the free base (3 mg/mL).
- Stability: The hydrochloride form remains stable for >12 months at 4°C, whereas non-salt sulfonyl chlorides degrade within 6 months under similar conditions.
Biological Activity
5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C₉H₅BrClNO₂S
- Molecular Weight: 264.13 g/mol
- Appearance: Solid, soluble in organic solvents
- Functional Groups: Sulfonyl chloride, bromine substitution at the 5-position
The unique structural features of this compound contribute to its biological activity, particularly through its interactions with various biological targets.
Inhibition of Rho-associated Protein Kinase (ROCK)
One of the primary biological activities attributed to this compound is its role as a selective inhibitor of Rho-associated protein kinase (ROCK). This inhibition has implications in various therapeutic areas including:
- Cancer Therapy: ROCK inhibition can lead to reduced tumor cell migration and invasion.
- Cardiovascular Diseases: It may help in managing conditions related to vascular smooth muscle contraction.
Cytochrome P450 Enzyme Interaction
Research indicates that this compound selectively inhibits certain cytochrome P450 enzymes, such as CYP1A2. This selectivity suggests a lower potential for drug-drug interactions, making it a promising candidate for further pharmacological development.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and unique features between this compound and related compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Isoquinoline-5-sulfonyl chloride | Structural similarity | Used primarily as a pharmaceutical intermediate |
| 5-Aminoisoquinoline | Similar backbone | Precursor for various sulfonamide derivatives |
| Quinoline-5-sulfonyl chloride | Related structure | Known for use in anti-cancer drug development |
The specific bromination at the 5-position and sulfonylation at the 8-position enhances the biological activity and reactivity of this compound compared to its analogs.
Study on ROCK Inhibition
A study demonstrated that this compound effectively inhibited ROCK activity in vitro, leading to decreased cell migration in cancer cell lines. The IC₅₀ value was reported at nanomolar concentrations, showcasing its potency as a therapeutic agent.
Selectivity for Cytochrome P450 Enzymes
In another investigation, this compound was tested against various cytochrome P450 isoforms. Results indicated a significant selectivity for CYP1A2 over other isoforms, suggesting potential applications in drug development with minimized side effects due to fewer drug interactions .
Q & A
Q. How should researchers document and archive spectral data for reproducibility?
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